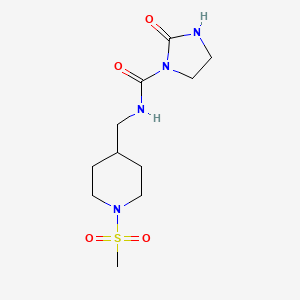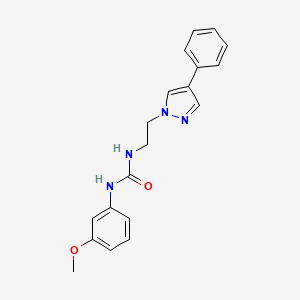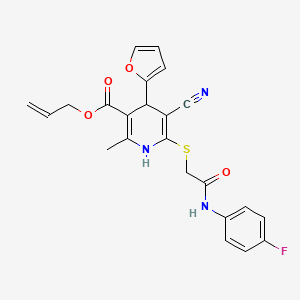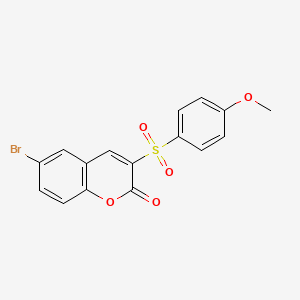
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one is a chemical compound with the molecular formula C16H11BrO5S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one consists of a chromen-2-one core, a methoxyphenyl group, and a sulfonyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one has a molecular weight of 395.22. Additional physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Bromophenol Derivatives and Antioxidant Activity
Bromophenol derivatives, closely related to the compound , have been studied for their antioxidant activities. For instance, Li et al. (2011) isolated and identified 19 naturally occurring bromophenols, some of which exhibited potent antioxidant activities, suggesting their potential use in food preservation and health applications (Li, Xiao‐Ming, Gloer, & Wang, 2011).
Synthesis and Pharmaceutical Potential
Rosca (2020) conducted studies on the synthesis of new oxazol-5(4H)-ones with pharmacological potential, including derivatives of the compound of interest. These compounds were evaluated for cytotoxicity and antimicrobial activity, suggesting their potential use in drug development (Rosca, 2020).
Novel Compounds and Cancer Research
In the field of cancer research, a study by Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant efficacy against human lung cancer cells. This compound induced cell cycle arrest and apoptosis, pointing towards its potential as a cancer therapeutic agent (Guo et al., 2018).
Materials Science and Polymer Chemistry
In materials science, Wang et al. (2012) investigated copoly(arylene ether sulfone)s containing methoxyphenyl groups for potential use as proton exchange membranes in fuel cells. These materials demonstrated high proton conductivities and low methanol permeabilities, making them promising candidates for fuel cell applications (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).
Propiedades
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPIWOPNHHLVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

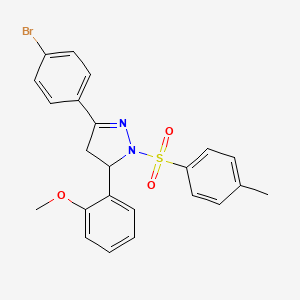

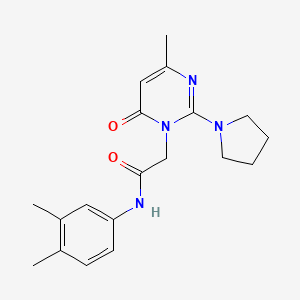
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)

![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
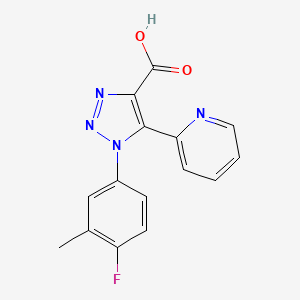
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)
